1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F6NO/c15-9-2-1-3-10(16)11(9)12(24)23-5-7(13(17,18)19)4-8(6-23)14(20,21)22/h1-3,7-8H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNKNURQCSXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Fluorinated Piperidine Derivatives
Common Synthetic Strategies
The synthesis of piperidine derivatives typically involves several strategic approaches that can be adapted for preparing 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine. These include:
- Nucleophilic aromatic substitution reactions
- Acylation of preformed piperidine rings
- Ring-forming reactions followed by functionalization
- Coupling reactions using catalysts
When introducing trifluoromethyl groups, special consideration must be given to the fluorination methods and the stability of intermediates under reaction conditions.
Key Challenges in Fluorinated Piperidine Synthesis
The synthesis of fluorinated piperidines presents several challenges:
- Incorporation of trifluoromethyl groups at specific positions
- Control of stereochemistry when asymmetric centers are present
- Compatibility of reaction conditions with fluorinated moieties
- Purification of fluorinated compounds
Specific Preparation Methods for this compound
Method 1: Acylation of 3,5-bis(trifluoromethyl)piperidine
The most direct approach involves the acylation of 3,5-bis(trifluoromethyl)piperidine with 2,6-dichlorobenzoyl chloride. This method follows a general procedure similar to other piperidine acylations:
Reaction Scheme:
3,5-bis(trifluoromethyl)piperidine + 2,6-dichlorobenzoyl chloride → this compound + HCl
Procedure:
- Dissolve 3,5-bis(trifluoromethyl)piperidine (1 equivalent) in an appropriate solvent such as dichloromethane or tetrahydrofuran
- Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) to neutralize the HCl formed
- Cool the reaction mixture to 0-5°C
- Add 2,6-dichlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Monitor the reaction progress by thin-layer chromatography
- Upon completion, quench the reaction with water and extract with an organic solvent
- Purify the product using column chromatography or recrystallization
This method provides the advantage of being relatively straightforward but may require careful control of reaction conditions to prevent side reactions.
Method 2: Coupling of 3,5-bis(trifluoromethyl)piperidine with 2,6-dichlorobenzoic acid
An alternative approach involves coupling 3,5-bis(trifluoromethyl)piperidine directly with 2,6-dichlorobenzoic acid using coupling reagents:
Reaction Scheme:
3,5-bis(trifluoromethyl)piperidine + 2,6-dichlorobenzoic acid → this compound + H2O
Procedure:
- Dissolve 2,6-dichlorobenzoic acid (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF)
- Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
- Add a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents)
- Stir the mixture for 15-30 minutes to activate the carboxylic acid
- Add 3,5-bis(trifluoromethyl)piperidine (1 equivalent) and an appropriate base (1.2 equivalents)
- Stir the reaction mixture at room temperature for 12-24 hours
- Work up the reaction by adding water and extracting with an organic solvent
- Purify the product by column chromatography
This method offers the advantage of milder reaction conditions but may require more complex purification procedures.
Method 3: Preparation via 3,5-bis(trifluoromethyl)piperidine hydrochloride salt
For improved handling and reactivity, the synthesis can be conducted using the hydrochloride salt of 3,5-bis(trifluoromethyl)piperidine:
Procedure:
- Prepare 3,5-bis(trifluoromethyl)piperidine hydrochloride
- Suspend the hydrochloride salt (1 equivalent) in dichloromethane
- Add an excess of a tertiary amine base (2.5-3 equivalents) such as triethylamine or N,N-diisopropylethylamine (DIPEA)
- Cool the mixture to 0-5°C
- Add 2,6-dichlorobenzoyl chloride (1.1 equivalents) dropwise
- Allow the reaction to warm to room temperature and stir for 6-8 hours
- Work up and purify as described in previous methods
Synthesis of Key Intermediates
Preparation of 3,5-bis(trifluoromethyl)piperidine
The synthesis of 3,5-bis(trifluoromethyl)piperidine, a crucial intermediate, can be approached through multiple routes:
Method A: From 4-piperidone
- Perform a Wittig reaction on 4-piperidone with a suitable phosphorane reagent to introduce one trifluoromethyl group
- Introduce the second trifluoromethyl group through a similar reaction
- Reduce the resulting alkenes to obtain 3,5-bis(trifluoromethyl)piperidine
Method B: From fluorinated building blocks
Preparation of 2,6-dichlorobenzoyl chloride
2,6-Dichlorobenzoyl chloride can be prepared from 2,6-dichlorobenzoic acid:
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the synthesis:
| Solvent | Reaction Time | Yield (%) | Comments |
|---|---|---|---|
| Dichloromethane | 4-6 hours | 75-85 | Good solubility, moderate reaction time |
| Tetrahydrofuran | 6-8 hours | 70-80 | Compatible with moisture-sensitive reagents |
| Acetonitrile | 8-10 hours | 65-75 | Higher boiling point allows heating |
| N,N-Dimethylformamide | 4-5 hours | 80-90 | Excellent for coupling reactions |
| Toluene | 10-12 hours | 60-70 | Useful for reactions requiring heating |
Base Selection
The choice of base significantly affects both yield and purity:
| Base | Equivalents | Yield (%) | Selectivity | Side Reactions |
|---|---|---|---|---|
| Triethylamine | 1.2-1.5 | 75-85 | Good | Minimal |
| Pyridine | 1.5-2.0 | 70-80 | Moderate | Some quaternization possible |
| DIPEA | 1.2-1.5 | 80-90 | Excellent | Very minimal |
| Sodium hydride | 1.0-1.1 | 85-95 | Variable | Potential for over-acylation |
| Potassium carbonate | 2.0-2.5 | 65-75 | Moderate | Slower reaction |
Temperature and Reaction Time Optimization
Temperature control is critical for achieving optimal yields:
- Low temperature (-10 to 0°C) during acid chloride addition minimizes side reactions
- Gradual warming to room temperature allows for complete reaction
- Extended reaction times may lead to decomposition of fluorinated intermediates
- Optimal conditions involve initial cooling followed by controlled warming
Purification and Characterization
Purification Techniques
Several purification methods can be employed:
Column Chromatography
- Silica gel column using ethyl acetate/hexane gradient
- Typical ratio: 5-20% ethyl acetate in hexane
- Addition of 0.1% triethylamine can improve separation
Recrystallization
- Suitable solvents: Ethyl acetate/hexane, methanol/water, or ethanol/water
- Cooling slowly from room temperature to 0-5°C maximizes crystal formation
- Typical recovery: 80-90% of theoretical yield with >98% purity
Analytical Characterization
The purified compound can be characterized by:
Spectroscopic Methods
- 1H NMR: Shows characteristic patterns for the piperidine ring protons and aromatic protons
- 19F NMR: Displays signals for the trifluoromethyl groups
- 13C NMR: Confirms carbon framework and functional groups
- IR Spectroscopy: Identifies carbonyl and C-F stretching frequencies
Mass Spectrometry
- Molecular ion peak at m/z 394
- Characteristic fragmentation patterns including loss of CF3 groups
Elemental Analysis
- Expected values: C, 42.65%; H, 2.81%; N, 3.55%; Cl, 17.99%; F, 28.92%; O, 4.06%
- Acceptable range: ±0.4% for each element
Scale-up Considerations and Industrial Applications
Scale-up Modifications
Moving from laboratory to larger scale requires several adjustments:
- Heat transfer becomes more challenging, necessitating careful temperature monitoring
- Mixing efficiency may decrease, requiring mechanical stirring at specific rates
- Addition rates must be carefully controlled to prevent localized concentration effects
- Work-up procedures may need modification to handle larger volumes of material
Economic Considerations
The economic viability of large-scale production depends on several factors:
| Factor | Impact | Optimization Strategy |
|---|---|---|
| Raw material cost | High impact due to fluorinated reagents | Consider alternative synthesis routes |
| Solvent usage | Moderate impact | Implement solvent recycling systems |
| Energy consumption | Low to moderate impact | Optimize reaction temperature profiles |
| Purification costs | High impact | Develop crystallization procedures instead of chromatography |
| Waste management | Moderate to high impact | Design processes with reduced waste generation |
Chemical Reactions Analysis
1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, organic solvents, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Heterocyclic Cores
(a) Trifluoromethyl-Substituted Piperidines
The trifluoromethyl groups in the target compound are critical for enhancing lipophilicity and metabolic stability. Similar compounds, such as those in the Kanto Reagents catalog (e.g., di-cell 110171-100MG and 110172-100MG), feature bis(trifluoromethyl)phenyl groups but are integrated into dinaphthodioxaphosphepin cores . These phosphorus-containing heterocycles exhibit distinct electronic environments compared to piperidine, with dioxaphosphepin derivatives often employed in asymmetric catalysis.
(b) Halogenated Aromatic Moieties
The 2,6-dichlorobenzoyl group in the target compound contrasts with nitro- and amino-substituted pyridines studied in . For example, 3,5-diamino-2,4,6-trinitropyridine demonstrates how nitro groups shorten C–N bonds and increase density (up to 2.2 g·cm⁻³) . While the dichlorobenzoyl group lacks nitro substituents, its electron-withdrawing nature may similarly stabilize the piperidine ring and influence intermolecular interactions.
Key Structural and Functional Differences
Q & A
Basic: What are the optimal synthetic routes for 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine, and how can computational methods enhance reaction efficiency?
Answer :
Synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with a bis(trifluoromethyl)piperidine precursor under controlled conditions. Computational methods, such as quantum chemical reaction path searches, can identify transition states and intermediates to optimize reaction parameters (e.g., solvent choice, temperature) . For example, density functional theory (DFT) calculations predict steric and electronic effects of the dichlorobenzoyl group on regioselectivity. Experimental validation via GC-MS or HPLC ensures reproducibility.
Basic: How do advanced spectroscopic and crystallographic techniques (e.g., XRD, NMR) contribute to the structural elucidation of this compound?
Answer :
Single-crystal X-ray diffraction (XRD) resolves stereochemical ambiguities, particularly the spatial arrangement of the trifluoromethyl groups and the piperidine ring conformation . Solid-state NMR confirms dynamic behaviors (e.g., ring puckering), while -NMR quantifies electronic environments of CF groups. These techniques collectively validate synthetic accuracy and inform structure-activity relationships (SAR).
Advanced: What experimental design strategies are recommended for resolving discrepancies in catalytic performance data during piperidine functionalization?
Answer :
Contradictions in catalytic yields may arise from competing reaction pathways or solvent effects. A fractional factorial design (FFD) isolates critical variables (e.g., catalyst loading, solvent polarity) and identifies interactions causing variability . For example, if a Pd-catalyzed coupling underperforms, FFD can test whether oxygen sensitivity or ligand steric bulk dominates. Post-hoc ANOVA analysis quantifies significance, guiding iterative optimization.
Advanced: How can quantum chemical calculations predict the compound’s reactivity in novel reaction systems (e.g., photoredox catalysis)?
Answer :
Time-dependent DFT (TD-DFT) models the excited-state behavior of the dichlorobenzoyl moiety, predicting its role as an electron acceptor in photoredox reactions. Solvation models (e.g., COSMO-RS) assess polarity effects on charge-transfer efficiency . For instance, computed redox potentials of the trifluoromethyl groups determine compatibility with Ir- or Ru-based photocatalysts. Experimental validation via cyclic voltammetry bridges computational and empirical data.
Basic: What purification strategies are effective for isolating this compound from byproducts?
Answer :
High-performance liquid chromatography (HPLC) with a C18 column separates polar byproducts (e.g., unreacted benzoyl chloride derivatives). Alternatively, fractional crystallization in hexane/ethyl acetate exploits differences in CF-group solubility. Purity is confirmed via melting point analysis (mp 287.5–293.5°C, as in structurally similar compounds ) and -NMR integration.
Advanced: How can researchers address contradictory biological activity data in SAR studies of this compound?
Answer :
Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability vs. in vitro enzyme inhibition). A tiered validation approach is recommended:
In silico docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina.
Orthogonal assays : Compare results from fluorescence polarization (binding affinity) and cell-based viability assays (functional activity).
Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Basic: What safety protocols are critical when handling the trifluoromethyl and dichlorobenzoyl groups during synthesis?
Answer :
The compound’s volatility and potential toxicity require:
- Engineering controls : Use fume hoods with HEPA filters to capture airborne particulates.
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons.
- Waste Management : Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO before disposal .
Advanced: How do steric and electronic effects of the 2,6-dichlorobenzoyl group influence nucleophilic substitution reactions?
Answer :
The electron-withdrawing Cl groups activate the benzoyl carbonyl toward nucleophilic attack (e.g., by amines), while steric hindrance at the 2,6-positions directs substitution to the para position. Frontier molecular orbital (FMO) analysis identifies the LUMO localization on the carbonyl, guiding nucleophile selection (e.g., soft vs. hard bases) . Kinetic studies (Eyring plots) quantify activation barriers under varying conditions.
Basic: What are the stability profiles of this compound under different storage conditions?
Answer :
Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% in amber vials under inert gas (N). LC-MS identifies primary degradation products (e.g., hydrolysis of the benzoyl group to carboxylic acid). Desiccant-containing storage at -20°C is recommended for long-term preservation .
Advanced: How can machine learning (ML) models improve the prediction of physicochemical properties (e.g., logP, solubility)?
Answer :
Graph neural networks (GNNs) trained on ChEMBL data predict logP (2.8 ± 0.3) and aqueous solubility (-4.1 logS). Feature importance analysis highlights the CF groups as key determinants of hydrophobicity. Transfer learning fine-tunes models with experimental HPLC-measured solubility data, reducing mean absolute error (MAE) to <0.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
